molecular formula C17H17N3O4 B2724977 (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 1208075-07-3

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Cat. No.: B2724977
CAS No.: 1208075-07-3
M. Wt: 327.34
InChI Key: MSJSVEGYALUGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate (CAS 1208075-07-3) is a chemical compound with the molecular formula C17H17N3O4 and a molecular weight of 327.33 g/mol . This compound belongs to the imidazo[1,2-a]pyridine class of heterocycles, a scaffold recognized as a priority pharmacophore in drug discovery due to its significant and diverse biological activities . This specific derivative serves as an important intermediate in medicinal chemistry research for the development of novel therapeutic agents. Recent scientific investigations highlight the key role of imidazo[1,2-a]pyridine-based compounds as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a critical target in oncology, as gain-of-function mutations in this receptor, particularly Internal Tandem Duplications (ITD), are detected in approximately 30% of newly diagnosed Acute Myeloid Leukemia (AML) cases and are associated with poor prognosis . Research compounds based on this scaffold are being developed to overcome drug resistance conferred by secondary mutations in the FLT3 kinase domain, such as F691L and D835Y, which render several approved therapies less effective . As a building block, this compound can be utilized in further synthetic modifications, including Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions, to generate more complex derivatives for biological screening . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.C2H2O4/c1-11-5-7-12(8-6-11)15-13(10-16)18-9-3-2-4-14(18)17-15;3-1(4)2(5)6/h2-9H,10,16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJSVEGYALUGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reagents and Conditions for Core Synthesis

Step Reaction Type Reagents/Conditions Yield (Estimated) Purity (Estimated)
1 Condensation 2-Aminopyridine, α-halo-p-tolyl-acetophenone, K₂CO₃, DMF, 80°C ~60–70% >90%
2 Formylation POCl₃, DMF, Vilsmeier-Haack reagent ~70–80% >85%
3 Reduction NaBH₄, MeOH, 0°C to RT ~80–90% >95%
4 Tosylation TsCl, Pyridine, 0°C to RT ~85–90% >95%
5 Cyanide Substitution NaCN, DMF, 60°C ~70–75% >90%
6 Hydrolysis H₂O, H₂SO₄, reflux ~80–85% >95%
7 Amidation HATU, DIPEA, DCM, RT ~75–80% >90%

Source Adaptation : Adapted from EP1172364A1, which details analogous syntheses for zolpidem derivatives.

Optimization and Challenges

Reaction Optimization

  • Temperature Control : Critical during condensation (80°C) and reduction (0°C to RT) to minimize side reactions.
  • Solvent Selection : DMF for condensation, DCM for amidation, and EtOH for salt precipitation.

Challenges and Mitigation

Challenge Mitigation Strategy
Low yields in cyclization Use excess base (e.g., K₂CO₃) to drive reaction equilibrium.
Resinification in Mo(CO)₆ reactions Optimize temperature (70°C) to balance reaction rate and side-product formation.

Purification and Characterization

Table 3: Analytical Techniques for Quality Control

Technique Application Data Example (Hypothetical)
NMR (¹H, ¹³C) Confirm regiochemistry and purity δ 7.85 (d, J = 8.5 Hz, 1H), 3.55–3.43 (m, 3H)
MS Verify molecular weight m/z 357.43 [M+H]⁺
HPLC Assess purity (>99%) Retention time: 5.20–5.40 min

Summary of Research Findings

  • Core Synthesis : The imidazo[1,2-a]pyridine core is synthesized via condensation-cyclization , with yields influenced by base strength and solvent choice.
  • Salt Formation : Oxalate salts enhance bioavailability, achieved through acid-base reactions in ethanol.
  • Challenges : Side reactions during cyclization and resinification require precise temperature control.

Chemical Reactions Analysis

Types of Reactions

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to dihydroimidazo[1,2-a]pyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydroimidazo[1,2-a]pyridines, and various substituted imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound exhibits significant biological activity attributed to its structural features. Key areas of interest include:

  • Anticancer Activity :
    • Compounds with imidazo[1,2-a]pyridine frameworks have shown promising results in inhibiting cancer cell proliferation. They interact with various biological targets, including enzymes involved in cell cycle regulation and apoptosis pathways.
    • A study demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells through mitochondrial pathways and inhibit histone deacetylases (HDACs), which play a critical role in cancer progression.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
    • A detailed study on related compounds showed that they exhibit significant antibacterial effects through mechanisms involving disruption of bacterial cell wall synthesis.
  • Neuropharmacological Effects :
    • There is emerging evidence suggesting that compounds similar to (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate may interact with neurotransmitter systems, potentially influencing mood disorders and neurodegenerative diseases.
    • Research has indicated that these compounds can modulate serotonin and dopamine receptors, which are crucial for mood regulation.

Anticancer Research

A recent study published in the European Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The study found that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Target
Compound A5.4HDAC
Compound B3.8Thymidylate synthase

Antimicrobial Evaluation

In a study assessing the antimicrobial activity of imidazo[1,2-a]pyridine derivatives, several compounds were tested against common bacterial strains using the disc diffusion method. Results indicated that these compounds had varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Bacterial Strain
Compound C22Staphylococcus aureus
Compound D18Escherichia coli

Mechanism of Action

The mechanism of action of (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine scaffold allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell surface receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Halogen-Substituted Analogs
  • The bromine atom increases molecular weight (MW: ~425.3 g/mol vs. target compound’s ~325.3 g/mol) and may influence binding affinity to hydrophobic targets .
b) Fluorinated Derivatives
  • [6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine (CAS: Not specified): Fluorine atoms enhance electronegativity and membrane permeability. This derivative may exhibit improved CNS penetration compared to the p-tolyl analog .

Modifications to the Amine Side Chain

a) Primary Amine vs. Tertiary Amine
  • N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 106961-33-5): Replacement of the primary methanamine with a dimethylamino group converts the compound into a tertiary amine, reducing polarity and increasing lipophilicity (LogP: ~3.2 vs. ~2.1 for the oxalate salt). This modification may enhance blood-brain barrier penetration but reduce water solubility, necessitating alternative salt forms .
b) Ethanamine vs. Methanamine
  • MW: 265.35 g/mol (free base) vs. 325.3 g/mol (oxalate salt). Biological activity data suggest comparable anti-inflammatory efficacy to the target compound .

Functional Group Additions

a) Acetamido Derivatives
  • N-(3,5-Bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide :
    • Incorporation of an acetamido linker and benzamide group significantly enhances anti-inflammatory activity (IC50: 0.8 µM vs. aspirin’s 1.2 µM). The oxalate salt’s absence here suggests that neutral forms may favor specific enzyme interactions .

Salt Forms and Solubility

  • Oxalate Salt vs. Free Base: The oxalate salt of the target compound improves aqueous solubility (e.g., ~15 mg/mL vs. <1 mg/mL for free bases), critical for intravenous formulations. Analogous compounds without salt forms, such as N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine, rely on organic solvents for delivery .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Substituents Amine Type Notable Activity/Property Reference
(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate ~325.3 p-Tolyl, oxalate salt Primary amine Enhanced solubility
(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate ~425.3 4-Bromophenyl, oxalate salt Primary amine Improved metabolic stability
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 279.38 p-Tolyl, dimethylamino Tertiary amine High lipophilicity
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)ethanamine 265.35 p-Tolyl, ethanamine Primary amine Flexible side chain
N-(3,5-Bis(trifluoromethyl)benzyl)-... (acetamido derivative) ~650.6 Trifluoromethyl, acetamido Neutral compound Potent anti-inflammatory (IC50 0.8 µM)

Research Findings and Implications

  • Anti-Inflammatory Activity : Derivatives with extended side chains (e.g., acetamido groups) show superior activity, suggesting that functional group additions optimize target engagement .
  • Solubility-Bioavailability Trade-off: While oxalate salts improve solubility, tertiary amines (e.g., dimethylamino analogs) may require prodrug strategies to mitigate poor aqueous solubility .
  • Electron Effects : Halogenated analogs (e.g., bromophenyl) demonstrate how electron-withdrawing groups can stabilize the molecule against oxidative metabolism .

Biological Activity

The compound (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate, a derivative of imidazo[1,2-a]pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiparasitic effects, anti-inflammatory properties, and toxicity profiles.

  • Molecular Formula : C18H21N3O4
  • Molecular Weight : 335.38 g/mol
  • CAS Number : 106961-33-5

Antiparasitic Activity

Recent studies have demonstrated the effectiveness of imidazo[1,2-a]pyridine derivatives against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. In a study involving various derivatives, including this compound, compounds exhibited significant antiparasitic activity against these pathogens. The mechanism of action appears to involve disruption of cellular processes in the parasites, leading to their death or inability to reproduce .

Anti-inflammatory Properties

In addition to antiparasitic effects, this compound has shown promise in reducing inflammation. A study assessing the anti-inflammatory properties of several imidazo[1,2-a]pyridine derivatives revealed that they could inhibit inflammatory markers in vitro. The compounds were tested for their ability to modulate cytokine production and showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This dual action against parasites and inflammation suggests potential therapeutic applications in treating diseases associated with both infections and inflammatory responses.

Toxicity Studies

Exploratory toxicology studies have been conducted to evaluate the safety profile of imidazo[1,2-a]pyridine derivatives. In one study, acute and subacute toxicity tests were performed on animal models. The results indicated no significant hepatic or renal toxicity at therapeutic doses. However, some off-target effects were noted, which warrant further investigation to ensure safety before clinical trials can be initiated .

Data Summary

Biological Activity Findings
Antiparasitic ActivityEffective against E. histolytica and T. vaginalis; disrupts cellular processes
Anti-inflammatory EffectsReduces levels of TNF-alpha and IL-6; potential for treating inflammatory diseases
Toxicity ProfileNo significant liver or kidney damage observed; off-target effects noted

Case Studies

  • Case Study on Antiparasitic Efficacy : In a controlled laboratory setting, the compound was tested against metronidazole-resistant strains of E. histolytica. Results showed a significant reduction in parasite viability compared to untreated controls.
  • Case Study on Inflammation : A mouse model was used to assess the anti-inflammatory properties of the compound. Mice treated with this compound displayed lower levels of inflammatory markers compared to those receiving a placebo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate, and how can reaction yields be optimized?

  • Answer : A multistep approach involving cyclocondensation of pyridine derivatives with aldehydes under oxidative conditions (e.g., CAN/H₂O₂) is recommended for imidazo[1,2-a]pyridine scaffolds . Optimization strategies include:

  • Catalyst screening (e.g., iodine(III) reagents for regioselective cyclization ).
  • Solvent selection (polar aprotic solvents like DMF or acetonitrile).
  • Temperature control (reflux followed by gradual cooling to minimize byproducts).
  • Yield monitoring via HPLC or TLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with δ ~7.5–8.5 ppm for aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 279.38 for related imidazo derivatives ).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic matrices?

  • Answer :

  • Solubility : Measure in PBS (pH 7.4), DMSO, and ethanol via shake-flask method, analyzing supernatants by UV-Vis spectroscopy .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking degradation. Acidic/basic conditions (pH 1.2–12) reveal hydrolytic susceptibility .

Advanced Research Questions

Q. What computational tools predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • Answer :

  • ADME Prediction : SwissADME or ADMETLab2.0 calculate LogP (lipophilicity), LogD (pH 5.5/7.4), and polar surface area (TPSA) to predict absorption and blood-brain barrier permeability .
  • Molecular Docking : AutoDock Vina screens against targets (e.g., antimicrobial enzymes ) to rationalize bioactivity.

Q. How can structural modifications enhance the bioactivity of imidazo[1,2-a]pyridine derivatives?

  • Answer :

  • Functionalization : Friedel-Crafts acylation at C-3 introduces electron-withdrawing groups (e.g., acetyl) to modulate electronic properties and binding affinity .
  • SAR Studies : Compare analogues with varied substituents (e.g., p-tolyl vs. phenyl) in enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Assay Standardization : Use positive controls (e.g., reference inhibitors) and replicate in multiple cell lines (e.g., HEK293 vs. HepG2).
  • Purity Validation : Ensure >95% purity via HPLC and LC-MS to exclude confounding by impurities .
  • Meta-Analysis : Cross-reference EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature) .

Q. How can X-ray crystallography clarify the stereochemical configuration of this compound?

  • Answer :

  • Single-crystal X-ray diffraction (e.g., CCDC 1876881 for triazolo derivatives ) resolves bond angles, torsion angles, and hydrogen-bonding networks.
  • Synchrotron radiation improves resolution for heavy-atom-containing derivatives .

Methodological Tables

Parameter Method Reference
Synthetic Yield OptimizationCAN/H₂O₂-mediated cyclocondensation
Crystallographic AnalysisX-ray diffraction (CCDC 1876881)
LogD CalculationSwissADME/PubChem descriptors
Stability ProfilingAccelerated HPLC degradation studies

Key Considerations

  • Data Reproducibility : Detailed experimental procedures (e.g., Supporting Information in ) enable replication.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.